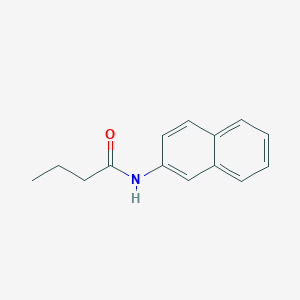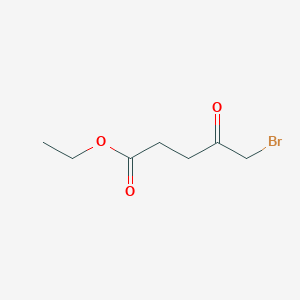
Ethyl 5-bromo-4-oxopentanoate
Descripción general
Descripción
Ethyl 5-bromo-4-oxopentanoate is a chemical compound with the CAS Number: 14594-25-3 . It has a molecular weight of 223.07 and its molecular formula is C7H11BrO3 . The compound is typically stored at room temperature and appears as a colorless to yellow sticky oil to semi-solid .
Molecular Structure Analysis
The InChI code for Ethyl 5-bromo-4-oxopentanoate is 1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 5-bromo-4-oxopentanoate is a colorless to yellow sticky oil to semi-solid . It has a molecular weight of 223.07 and its molecular formula is C7H11BrO3 .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds : It's used in synthesizing -haloethylthienopyrroles (Gálvez & Garcia, 1984) and imidazo[1,2-a]pyrazine derivatives with potential anti-inflammatory activity (Abignente et al., 1992).
Reactions with Zinc Enolates : It participates in reactions with zinc enolates of alkyl esters of substituted 4-bromo-3-oxoalkanoic acids to form various diones (Shchepin et al., 2003).
Catalysis Studies : Its derivative, ethyl 4-oxopentanoate, is used in etherification studies of 5-hydroxymethylfurfural (HMF) using zeolites as catalysts (Lanzafame et al., 2017).
Preparation of α-Amino Acid Derivatives : It's employed in preparing α,α-disubstituted α-amino acid derivatives via alkyl addition to α-oxime esters with organozinc species (Mitani et al., 2008).
Pharmacological Studies : Ethyl 5-bromo-4-oxopentanoate is involved in synthesizing metabolites of the antipsychotic benzamide remoxipride (Gawell et al., 1989).
Fuel Research : It's investigated in the combustion kinetics of the lignocellulosic biofuel, ethyl levulinate (Ghosh et al., 2018).
Synthesis of β-Oxoadipate Derivatives : Ethyl 2-bromoalkanoates, including ethyl 5-bromo-4-oxopentanoate, are used to synthesize β-oxoadipate derivatives and γ-oxo acids (Schick & Ludwig, 1992).
Preparation of Synthons for Ethyl 3-Oxopent-4-enoate : Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate, a derivative, is a synthon for ethyl 3-oxopent-4-enoate, used for annulation reactions (Benetti et al., 2008).
Safety And Hazards
The safety information for Ethyl 5-bromo-4-oxopentanoate includes several hazard statements and precautionary statements . The hazard statements include H302, which indicates that the compound is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, and P330 . These statements advise on measures to take to prevent exposure and what to do in case of exposure .
Propiedades
IUPAC Name |
ethyl 5-bromo-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(9)5-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZTCCISWRZQSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801262168 | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-4-oxopentanoate | |
CAS RN |
14594-25-3 | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14594-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanoic acid, 5-bromo-4-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801262168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

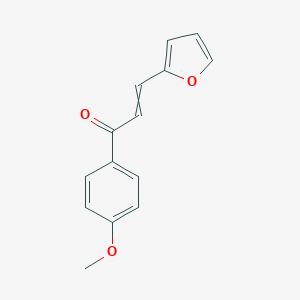
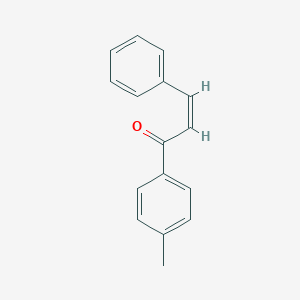


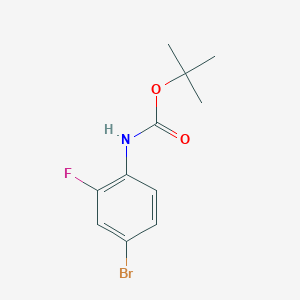
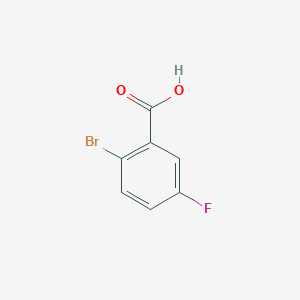

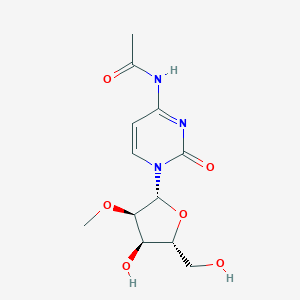
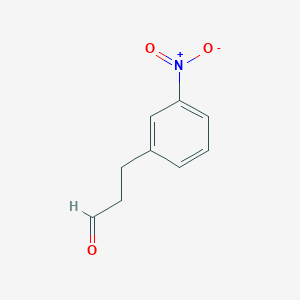
![Ethyl 2-[(trifluoroacetyl)amino]benzoate](/img/structure/B182570.png)
